molecular formula C8H11N B13789835 8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane CAS No. 74450-44-5

8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane

Cat. No.: B13789835
CAS No.: 74450-44-5
M. Wt: 121.18 g/mol
InChI Key: CQQRXOMTYFROPG-UHFFFAOYSA-N
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Description

Historical Development and Significance of Azatetracyclic Frameworks

The synthesis of complex, caged organic molecules has been a significant endeavor in organic chemistry, pushing the boundaries of synthetic strategy and the understanding of chemical bonding. The historical development of azatetracyclic frameworks is intertwined with the broader history of heterocyclic and cage compound chemistry. Early research in the 20th century laid the groundwork for the synthesis of simpler bicyclic and tricyclic amines.

The significance of azatetracyclic frameworks lies in their potential as scaffolds for new therapeutic agents and as probes for studying fundamental chemical principles. nih.gov The rigid orientation of substituents on these frameworks allows for the precise positioning of pharmacophores, which can lead to highly selective interactions with biological targets. Mirtazapine, a tetracyclic antidepressant, is a well-known example of a medicinally important compound with a complex nitrogen-containing polycyclic structure. rsc.org While specific historical milestones for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane are not extensively documented in readily available literature, its structural motif is representative of the types of challenging targets that have driven innovation in synthetic organic chemistry.

Unique Structural Features and Strain within the 8-Azatetracyclo[4.3.0.02,5.07,9]nonane Skeleton

The structure of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane is characterized by a compact arrangement of four fused rings. This intricate framework results in significant ring strain, a key feature that dictates its chemical properties. Ring strain arises from the deviation of bond angles from their ideal values, as well as from torsional strain due to eclipsed conformations along carbon-carbon and carbon-nitrogen bonds.

The presence of the nitrogen atom at the 8-position introduces a unique element to the strain and electronic properties of the molecule. The geometry around the nitrogen atom in such a constrained environment is of particular interest, as it can affect the availability of its lone pair of electrons and, consequently, its basicity and nucleophilicity. The study of strained aza-heterocycles is an active area of research, as the release of this strain can be a powerful driving force in chemical reactions. nih.govfrontiersin.org

Interactive Data Table: Properties of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane

PropertyValue
Molecular FormulaC8H11N
IUPAC Name8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane
CAS Number74450-44-5

Detailed experimental and computational studies would be required to precisely quantify the strain energy and to fully elucidate the electronic and geometric consequences of this strain. Such research would provide valuable insights into the fundamental nature of chemical bonding in complex, caged systems.

Properties

CAS No.

74450-44-5

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

8-azatetracyclo[4.3.0.02,5.07,9]nonane

InChI

InChI=1S/C8H11N/c1-2-4-3(1)5-6(4)8-7(5)9-8/h3-9H,1-2H2

InChI Key

CQQRXOMTYFROPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2C4C3N4

Origin of Product

United States

Theoretical and Computational Investigations of 8 Azatetracyclo 4.3.0.02,5.07,9 Nonane

Quantum Chemical Characterization of Electronic Structure

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Such studies provide insights into the electronic landscape, which governs the molecule's reactivity and physical characteristics.

Molecular Orbitals and Bonding Analysis

Information regarding the molecular orbitals (e.g., HOMO-LUMO gap) and a thorough bonding analysis (such as Natural Bond Orbital analysis) for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane has not been reported. These analyses would be crucial for understanding the nature of the chemical bonds within its strained cage structure and for predicting its kinetic stability and potential reaction pathways.

Charge Distribution and Electrostatic Potentials

Similarly, there is no available data on the charge distribution or the calculated electrostatic potential map of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane. This information would be vital for predicting intermolecular interactions, solvation properties, and the sites most susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes

The rigid, polycyclic nature of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane suggests a complex potential energy surface. A detailed conformational analysis would be necessary to identify the most stable geometries and the energy barriers between them.

Identification of Minima and Transition States

Computational explorations to identify the global and local energy minima, as well as the transition states connecting them, have not been published for this compound. Such studies are fundamental to understanding the molecule's dynamic behavior and its potential to exist in different conformational states.

Interconversion Pathways and Barriers

Without the identification of minima and transition states, the interconversion pathways and their associated energy barriers for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane remain unknown. This data is critical for assessing the conformational flexibility and the feasibility of isomerization processes.

Strain Energy Calculations and Aromaticity Considerations

The tetracyclic framework of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane inherently implies the presence of significant ring strain.

Quantitative calculations of the strain energy, which would shed light on the thermodynamic stability of the molecule, are not available in the current body of scientific literature. Furthermore, while the structure is saturated and not traditionally aromatic, an analysis of potential non-traditional aromaticity or anti-aromaticity effects, which can arise in some strained polycyclic systems, has not been performed.

Prediction of Reactivity via Frontier Molecular Orbital Theory

There are no published studies detailing the prediction of reactivity for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane through Frontier Molecular Orbital (FMO) theory. Consequently, data regarding the energies and topologies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are not available. Such calculations would be instrumental in understanding the molecule's susceptibility to nucleophilic or electrophilic attack and its potential role in pericyclic reactions. Without these fundamental calculations, predictions of its kinetic and thermodynamic reactivity based on FMO theory cannot be substantiated.

Table 1: Frontier Molecular Orbital Data for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane

Parameter Value
HOMO Energy Data Not Available
LUMO Energy Data Not Available

No data is publicly available for the frontier molecular orbital parameters of this compound.

Computational Simulation of Reaction Mechanisms and Transition Structures

A thorough search of existing research indicates that no computational simulations of reaction mechanisms involving 8-Azatetracyclo[4.3.0.02,5.07,9]nonane have been reported. This includes the identification and analysis of transition structures, activation energies, and reaction coordinates for any potential chemical transformations. The high degree of strain in the tetracyclic framework suggests that it could undergo unique rearrangement or ring-opening reactions; however, without computational studies, the pathways and energetics of such processes remain purely speculative.

Table 2: Computed Activation Energies for Reactions of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane

Reaction Type Transition Structure Activation Energy (kcal/mol)

There are no published computational simulations of reaction mechanisms for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

There is no available data from molecular dynamics (MD) simulations that would describe the dynamic behavior of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane. MD simulations are crucial for understanding the conformational flexibility, vibrational modes, and intermolecular interactions of a molecule in various environments over time. The absence of such studies means that the dynamic stability of its strained cage structure and its behavior in solution or in the solid state have not been characterized from a computational standpoint.

Table 3: Key Dynamic Properties of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane from MD Simulations

Property Simulation Conditions Result
Conformational Analysis Data Not Available Data Not Available
Solvation Free Energy Data Not Available Data Not Available

No molecular dynamics simulation data has been published for this specific compound.

Mentioned Compounds

Table 4: List of Chemical Compounds

Compound Name

Synthetic Methodologies for 8 Azatetracyclo 4.3.0.02,5.07,9 Nonane and Its Precursors

Retrosynthetic Analysis of the Azatetracyclic Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available, or readily synthesized starting materials. For 8-azatetracyclo[4.3.0.02,5.07,9]nonane (1), the analysis must address the formation of the fused ring systems: the azabicyclo[4.3.0]nonane (indolizidine) core, the integrated cyclobutane (B1203170) ring, and the aziridine (B145994) ring.

A primary disconnection strategy would target the least stable bonds or those formed by reliable chemical transformations. A logical starting point is the C-N bond of the aziridine ring (C7-N8 and C9-N8), which simplifies the tetracyclic system to a tricyclic amino alcohol precursor. Another key disconnection is the cyclobutane ring, which can be retrosynthetically cleaved via a [2+2] cycloaddition, revealing a bicyclic diene or a related precursor.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Aziridine Ring): The 8-azatetracyclo[4.3.0.02,5.07,9]nonane (1) can be envisioned as arising from an intramolecular cyclization of a 7-amino-9-hydroxy-azabicyclo[4.3.0.02,5]nonane derivative (2). This simplifies the target to a tricyclic precursor.

Disconnection 2 (Cyclobutane Ring): The tricyclic scaffold of (2) can be disconnected at the C2-C5 and C-C bonds of the cyclobutane ring. This suggests an intramolecular [2+2] photocycloaddition of a tethered diene precursor, such as a suitably substituted 3-allyl-pyrrolidine derivative (3).

Disconnection 3 (Pyrrolidine Ring): The pyrrolidine (B122466) ring of precursor (3) can be formed through various standard methods, such as the intramolecular cyclization of an amino-diol or a related acyclic precursor (4).

This analysis identifies key bicyclic and tricyclic intermediates and suggests the strategic application of specific reaction types to construct the core scaffold.

Construction of the Core Ring System

Building upon the retrosynthetic analysis, several forward synthetic strategies can be proposed for constructing the 8-azatetracyclo[4.3.0.02,5.07,9]nonane core.

Intramolecular cyclizations are powerful methods for forming cyclic structures, including the bicyclic components of the target molecule. For instance, the synthesis of the azabicyclo[4.3.0]nonane (indolizidine) or azabicyclo[3.3.0]octane (pyrrolizidine) core, which are structurally related to the target, often relies on such strategies. A key step could involve the cyclization of a functionalized proline or pyrrolidine derivative. For example, the intramolecular ring opening of an epoxide fused to a pyrrolidine ring can lead to the formation of a bicyclic amino alcohol, a key intermediate in the synthesis of 3-azabicyclo[3.3.0]octane frameworks. Similarly, intramolecular Mitsunobu reactions have been successfully employed to create the trans-fused azabicyclo[3.3.0]octane core of natural products like palau'amine from a linear amino alcohol precursor.

In the context of 8-azatetracyclo[4.3.0.02,5.07,9]nonane, a proposed intramolecular cyclization could involve the formation of the final aziridine ring from a tricyclic amino alcohol precursor, as identified in the retrosynthetic analysis.

Table 1: Examples of Intramolecular Cyclization in Bicyclic Amine Synthesis

Precursor Type Reaction Product Core
Acyclic Amino Diol Reductive Amination Azabicyclo[4.3.0]nonane
Pyrrolidine with Pendant Alcohol and Leaving Group Mitsunobu Reaction Azabicyclo[3.3.0]octane
Fused Epoxypyrrolidine Nucleophilic Ring Opening Hydroxy-azabicyclo[3.3.0]octane

Cycloaddition reactions are highly efficient for constructing cyclic systems in a single step. The formation of the cyclobutane ring in the target molecule strongly suggests the use of a [2+2] photocycloaddition. While intermolecular versions are possible, an intramolecular [2+2] photocycloaddition of a precursor with two tethered olefinic groups often provides better control over regioselectivity and stereoselectivity.

A hypothetical precursor could be a pyrrolidine derivative with two strategically placed alkenyl side chains. Upon photochemical irradiation, this precursor would undergo an intramolecular cycloaddition to form the tricyclic carbon skeleton. Such reactions have been widely used in natural product synthesis to create complex polycyclic systems. For example, the intramolecular [2+2] photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones has been shown to produce bridged cyclobutanes, demonstrating the feasibility of forming such strained rings through this method. The regioselectivity of these reactions (crossed vs. straight cycloaddition) is often dictated by the length of the tether connecting the two olefins.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules. A cascade approach to 8-azatetracyclo[4.3.0.02,5.07,9]nonane could potentially form multiple rings in one sequence. For instance, a tandem reaction involving an initial cyclization to form a reactive intermediate, followed by an intramolecular cycloaddition, could rapidly assemble the tetracyclic framework.

Recent literature has described palladium-catalyzed cascade reactions that transform simple starting materials into complex polycyclic nitrogen heterocycles. One such example involves a Pd-catalyzed alkene carboamination followed by a Diels-Alder reaction to generate three rings and up to five stereocenters in one pot. A similar strategy, perhaps involving a tandem [2+2] cycloaddition and subsequent cyclizations, could be envisioned for the target scaffold. For example, the reaction of enamides with benzyne (B1209423) can initiate a tandem [2+2] cycloaddition–pericyclic ring-opening–intramolecular [4+2] cycloaddition to rapidly assemble complex nitrogen heterocycles.

Stereoselective and Enantioselective Synthesis

The target molecule possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Enantioselective synthesis aims to produce a single enantiomer, which is crucial for applications in medicinal chemistry.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This is a well-established and reliable method for asymmetric synthesis.

In a potential synthesis of 8-azatetracyclo[4.3.0.02,5.07,9]nonane, a chiral auxiliary could be used early in the synthesis to establish the stereochemistry of a key precursor. For example, if a precursor is a substituted pyrrolidine or a bicyclic amino acid, a chiral auxiliary could be used to control the stereoselective alkylation or cycloaddition that forms this intermediate.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. For instance, an Evans auxiliary attached to an acyclic precursor could direct a diastereoselective alkylation to set a key stereocenter before the formation of the pyrrolidine ring. Similarly, chiral bicyclic lactams have been used as auxiliaries to direct asymmetric conjugate additions for the synthesis of chiral 3-aminopyrrolidines.

Table 2: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Type of Reaction Controlled Potential Application in Synthesis of Precursor
Evans' Oxazolidinones Aldol reactions, Alkylations Asymmetric synthesis of a substituted acyclic precursor to the pyrrolidine ring.
Pseudoephedrine Alkylations Diastereoselective introduction of a side chain on a pyrrolidine precursor.

Reactivity and Reaction Mechanisms of 8 Azatetracyclo 4.3.0.02,5.07,9 Nonane

Transformations of the Azatetracyclic Core

The inherent strain within the tetracyclic framework of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane is expected to be a primary driver of its reactivity. Reactions that can alleviate this strain are anticipated to be energetically favorable.

Ring-Opening Reactions

Information regarding specific ring-opening reactions of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane is not available in the reviewed literature. Generally, such strained systems are susceptible to cleavage of one or more of the cage bonds under thermal, photochemical, or chemical inducement, leading to less strained bicyclic or monocyclic structures. The specific conditions and resulting products for this particular compound remain to be investigated.

Rearrangement Processes and Mechanistic Investigations

There are no specific studies detailing rearrangement processes or mechanistic investigations for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane. Cage-like structures can undergo complex skeletal rearrangements, often through cationic or radical intermediates, to yield thermodynamically more stable isomers. The intricate connectivity of this azatetracyclane suggests that a variety of rearrangement pathways could be possible, but these have not been experimentally or computationally explored.

Reactions Involving Strained Bonds

The reactivity of the strained C-C and C-N bonds in the cage structure has not been specifically described. It is plausible that these bonds would be susceptible to attack by various reagents, leading to ring cleavage and the formation of new functional groups. However, without experimental data, any discussion of specific reactions remains speculative.

Functionalization at Peripheral Positions

The functionalization of the C-H bonds at the periphery of the 8-Azatetracyclo[4.3.0.02,5.07,9]nonane core has not been reported.

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

The parent compound, 8-Azatetracyclo[4.3.0.02,5.07,9]nonane, is a saturated, non-aromatic system. Therefore, electrophilic aromatic substitution reactions are not applicable to this molecule. Should derivatives containing aromatic moieties be synthesized, this type of reaction would be relevant for the functionalization of the aromatic ring, following the general principles of electrophilic aromatic substitution.

Nucleophilic Additions and Substitutions

Data on nucleophilic addition or substitution reactions at the carbon skeleton of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane are not available. The nitrogen atom, with its lone pair of electrons, would be expected to exhibit nucleophilic character, potentially reacting with electrophiles. However, specific examples of such reactions for this compound have not been documented.

Transition Metal-Catalyzed Coupling Reactions

While no specific transition metal-catalyzed coupling reactions involving 8-Azatetracyclo[4.3.0.02,5.07,9]nonane have been documented, analogous N-heterocyclic compounds are known to participate in various coupling reactions. Palladium-catalyzed reactions are particularly prevalent for the formation of carbon-carbon and carbon-heteroatom bonds.

For a compound like 8-Azatetracyclo[4.3.0.02,5.07,9]nonane, if a halide or triflate substituent were present on the carbon framework, it could potentially undergo Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. The nitrogen atom of the azatetracyclo moiety itself could also potentially act as a nucleophile in certain coupling reactions.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of N-Heterocycles

Coupling ReactionReactantsCatalyst/LigandProduct Type
Suzuki-MiyauraHeteroaryl Halide, Organoboron ReagentPd(0) complex, e.g., Pd(PPh3)4Biaryl Heterocycle
HeckHeteroaryl Halide, AlkenePd(OAc)2, Phosphine LigandAlkenylated Heterocycle
Buchwald-HartwigHeteroaryl Halide, AminePd(0) or Pd(II) complex, Buchwald LigandN-Arylated Heterocycle

Behavior in Oxidation and Reduction Reactions

The oxidation and reduction of caged amines are fundamental transformations. Oxidation can lead to the formation of N-oxides or, with stronger oxidizing agents, ring-opened products. Reduction reactions typically target any unsaturated functionalities that may be present or can be used to remove protecting groups from the nitrogen atom.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common method for the reduction of unsaturated bonds. For a molecule with a tetracyclic framework like 8-Azatetracyclo[4.3.0.02,5.07,9]nonane, if any double bonds were present within the rings, they would be susceptible to hydrogenation, typically with syn-stereoselectivity. The reaction involves the use of hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. libretexts.orgchemistrytalk.org The alkene is adsorbed onto the catalyst surface, followed by the sequential addition of two hydrogen atoms from the same face of the double bond. libretexts.org

In a related compound, 1,6-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0.0]trideca-2,7-diene, catalytic hydrogenation readily affords the corresponding bishydrazine, demonstrating the feasibility of reducing double bonds within a complex polycyclic system.

Mechanistic Studies of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane Reactions

Mechanistic studies are crucial for understanding the pathways of chemical reactions. Techniques such as kinetic isotope effect measurements and the trapping of reactive intermediates provide valuable insights.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For instance, a significant kH/kD value in a reaction involving C-H bond cleavage indicates that this bond breaking is part of the rate-limiting process. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step and can provide information about changes in hybridization at that position. wikipedia.org

Table 2: Typical Kinetic Isotope Effects and Their Mechanistic Implications

KIE TypeTypical kH/kD ValueMechanistic Implication
Primary> 2C-H bond breaking in or before the rate-determining step.
Secondary (α)~1.0-1.2Change in hybridization from sp3 to sp2 at the α-carbon.
Secondary (α)~0.8-1.0Change in hybridization from sp2 to sp3 at the α-carbon.
Inverse< 1A bond to the isotope becomes stiffer in the transition state.

Trapping of Intermediates (e.g., diradical intermediates in photocycloadditions)

Photocycloaddition reactions, particularly [2+2] cycloadditions, are known to proceed through diradical intermediates. scribd.com These highly reactive species can sometimes be "trapped" by reacting with a trapping agent present in the reaction mixture, providing evidence for their existence and shedding light on the reaction mechanism. For example, in the intramolecular [2+2] photocycloaddition of certain 2-azabicyclo[2.2.2]octene derivatives, the formation of side products can be attributed to the leakage of a diradical intermediate. scribd.com The intermediacy of a triplet 1,4-diradical is often invoked to explain the stereochemical outcome of these reactions. scribd.com The diradical intermediate can undergo conformational changes before ring closure, leading to a mixture of products.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments is required to assign all proton and carbon signals and to establish connectivity and spatial relationships.

Two-dimensional NMR techniques are indispensable for tracing the covalent framework of the molecule. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane, COSY spectra would reveal correlations between adjacent protons in the cyclobutane (B1203170) and cyclopentane (B165970) rings, allowing for the mapping of H-C-C-H networks. For instance, the bridgehead protons would show correlations to their respective neighbors on the fused rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the nuclei they are directly attached to (¹JCH). sdsu.edulibretexts.org This allows for the unambiguous assignment of which protons are bonded to which carbons, which is a critical step in assigning the complex ¹³C NMR spectrum.

A representative table of expected NMR correlations is provided below. Chemical shifts are estimated based on analogous strained polycyclic amines.

Position1H Shift (ppm)13C Shift (ppm)Key COSY Correlations (H-H)Key HMBC Correlations (H→C)
1/7~3.1~55.0H2/H6, H9C2, C5, C6, C8, C9
2/6~2.8~48.0H1/H7, H3/H5C1, C3, C5, C7
3/5~1.9~35.0H2/H6, H4C2, C4, C6
4~1.6 (endo), ~1.8 (exo)~30.0H3, H5C3, C5
8 (N-H)~2.5 (variable)N/AH1, H7, H9C1, C7, C9
9~2.9~52.0H1, H7C1, C7

The stereochemistry of 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane, particularly the relative orientation of the protons in the rigid cage, is determined using NOESY. This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org

For this tetracyclic structure, NOESY is crucial for confirming the exo or endo relationships between protons. For example, strong NOE cross-peaks would be expected between protons on the same face of the molecule. The absence of certain cross-peaks can be equally informative, helping to rule out alternative stereochemical arrangements. This through-space correlation data provides definitive proof of the molecule's three-dimensional shape in solution. researchgate.net

While solution-state NMR describes the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) provides information on its structure and dynamics in the crystalline phase. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of low-abundance nuclei like ¹³C and ¹⁵N in solid samples. researchgate.net

For 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane, ¹³C CP/MAS ssNMR could reveal the presence of different polymorphs (different crystal packing arrangements) by showing distinct sets of chemical shifts for each crystalline form. Furthermore, differences in chemical shifts between the solid and solution states can provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group, within the crystal lattice.

Isotopic labeling is a powerful technique for tracing the pathways of chemical reactions and understanding biosynthetic or metabolic processes. nih.gov By strategically replacing specific atoms in a precursor molecule with heavier isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), one can follow the fate of these labeled atoms in the final product using NMR or mass spectrometry. scbt.com

For instance, if 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane were synthesized from a labeled precursor, NMR spectroscopy could determine the exact location of the isotopic label in the final product. This information is invaluable for confirming or refuting proposed reaction mechanisms, such as intramolecular cyclizations or rearrangement steps, that may be involved in its formation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. core.ac.uk

For 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane, the most characteristic feature in the FT-IR spectrum would be the N-H stretching vibration. libretexts.org In dilute solution, a secondary amine typically shows a single, relatively sharp absorption band in the region of 3300-3500 cm⁻¹. ias.ac.in The C-H stretching vibrations of the aliphatic framework would appear just below 3000 cm⁻¹.

The highly constrained nature of the tetracyclic cage introduces significant ring strain. This strain can manifest in the vibrational spectra, often causing shifts in the C-C and C-H bending (scissoring, wagging) frequencies in the fingerprint region (below 1500 cm⁻¹) compared to less strained acyclic or monocyclic amines. Raman spectroscopy, which is particularly sensitive to symmetric vibrations of the carbon skeleton, would be a complementary technique to FT-IR for analyzing the unique vibrational modes associated with the strained cage structure. nih.gov

Vibrational ModeExpected Frequency Range (cm-1)IntensityNotes
N-H Stretch3300 - 3500Medium-WeakCharacteristic of a secondary amine. Position can be affected by hydrogen bonding. libretexts.org
C-H Stretch (sp3)2850 - 2960StrongRepresents the aliphatic C-H bonds of the cage structure.
N-H Bend1550 - 1650MediumIn-plane bending of the N-H bond.
C-H Bending/Scissoring1450 - 1470MediumDeformation modes of the CH2 groups.
C-N Stretch1020 - 1250MediumVibration of the carbon-nitrogen bond.
Cage Deformation Modes< 1000VariableComplex vibrations in the fingerprint region indicative of the strained polycyclic framework.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight of a compound and its structural features based on its fragmentation pattern upon ionization. For 8-azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane (C₈H₁₁N, Molecular Weight: 121.18 g/mol ), electron ionization (EI) would likely produce a distinct molecular ion peak (M⁺) at m/z = 121.

The fragmentation of cyclic amines is often directed by the nitrogen atom. A primary fragmentation pathway involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. In this rigid tetracyclic system, alpha-cleavage would lead to the opening of the cage. Subsequent fragmentations could involve the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or cyclopropane (B1198618) through retro-Diels-Alder-type reactions or other complex rearrangements driven by the release of ring strain. The analysis of these fragmentation pathways helps to confirm the connectivity of the molecular structure. copernicus.orgmiamioh.edu

m/z ValueProposed FragmentPossible Fragmentation Pathway
121[C8H11N]+•Molecular Ion (M+•)
120[M-H]+Loss of a hydrogen radical.
93[M-C2H4]+•Retro-Diels-Alder type cleavage, loss of ethylene from the cyclobutane moiety.
80[C5H6N]+Complex rearrangement and fragmentation following ring opening.
67[C5H7]+Loss of HCN from a rearranged intermediate.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

As of the current date, no crystallographic data for 8-Azatetracyclo[4.3.0.02,5.07,9]nonane has been deposited in crystallographic databases or published in peer-reviewed literature. The intricate, strained ring system of this tetracyclic amine makes it a molecule of theoretical interest; however, without experimental validation through techniques such as single-crystal X-ray diffraction, its precise three-dimensional structure remains unconfirmed.

The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation. This is typically achieved through anomalous dispersion effects in X-ray diffraction analysis of a single crystal containing a heavy atom, or through other chiroptical methods correlated with quantum chemical calculations. Due to the absence of any X-ray diffraction studies on 8-Azatetracyclo[4.3.0.02,5.07,9]nonane or its derivatives, its absolute configuration has not been experimentally determined.

The tetracyclic framework of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane, featuring multiple fused, small rings, is expected to exhibit significant ring strain. This strain would manifest in deviations of bond lengths and angles from standard values for sp3-hybridized carbon and nitrogen atoms. A detailed analysis of these parameters, which can only be accurately obtained through X-ray diffraction or high-level computational studies, is not possible at this time due to the lack of available data. Such an analysis would provide invaluable insight into the bonding and stability of this complex molecular architecture.

Synthesis and Investigation of 8 Azatetracyclo 4.3.0.02,5.07,9 Nonane Derivatives and Analogs

Design Principles for Structural Modification

The design of novel azatetracyclic frameworks is often guided by the principle of introducing conformational rigidity and specific spatial arrangements of functional groups. By locking the molecule in a defined shape, it is possible to study structure-activity relationships with greater precision. Modifications are typically aimed at altering the electronic properties, reactivity, and biological interactions of the parent scaffold.

Key design strategies include:

Introduction of Substituents: The placement of various functional groups on the carbocyclic or heterocyclic portions of the molecule can significantly influence its properties. For instance, electron-withdrawing or electron-donating groups can modulate the reactivity of the nitrogen atom and adjacent bonds.

Heteroatom Incorporation: The strategic placement of additional heteroatoms can introduce new reactive sites and alter the polarity and solubility of the molecule.

A central strategy in the synthesis of complex polycyclic systems is the utilization of intramolecular cycloaddition reactions. acs.orgnih.gov This approach allows for the efficient construction of multiple rings in a single step, often with high stereocontrol. The design of precursors for such reactions involves the careful placement of reactive functionalities, such as double bonds, that can participate in thermally or photochemically induced cyclizations.

Synthesis of Substituted Azatetracyclo[4.3.0.02,5.07,9]nonane Derivatives

While specific synthetic routes for substituted 8-Azatetracyclo[4.3.0.02,5.07,9]nonane derivatives are not extensively documented in the reviewed literature, general methodologies for the synthesis of related polycyclic amines can be considered. These often involve multi-step sequences starting from readily available precursors. Photochemical reactions, such as 6π-electrocyclization, have been successfully employed for the synthesis of complex heterocyclic systems. beilstein-journals.org

A plausible, though hypothetical, approach to substituted derivatives of the title compound could involve the following key steps:

Construction of a suitable bicyclic or tricyclic precursor: This would likely contain the core nitrogen heterocycle with appropriate unsaturation to facilitate the final ring-closing reaction.

Introduction of substituents: Functional groups could be introduced at various stages of the synthesis, either on the starting materials or on intermediate compounds.

Final tetracyclization step: This could be achieved through an intramolecular cycloaddition or other ring-forming reaction to generate the desired tetracyclic scaffold.

The table below outlines a hypothetical synthetic scheme for a generic substituted derivative.

StepReaction TypeReactantsConditionsProduct
1Diels-Alder ReactionSubstituted diene, DienophileHeat or Lewis AcidBicyclic Intermediate
2Functional Group InterconversionBicyclic Intermediate, ReagentsVariousFunctionalized Intermediate
3Intramolecular CyclizationFunctionalized IntermediatePhotochemical or ThermalSubstituted Azatetracyclo[4.3.0.02,5.07,9]nonane

Preparation of Related Azapolycyclic Systems (e.g., 2-Azatetracyclo[4.0.0.4,907,10]decanes, 3-Azatetracyclo[6.1.1.0.2,705,9]decanes)

The synthesis of related azapolycyclic systems has been successfully achieved, providing valuable insights into the construction of such complex frameworks. A notable example is the synthesis of 2-Azatetracyclo[4.4.0.0.4,907,10]decanes and 3-Azatetracyclo[6.1.1.0.2,705,9]decanes. acs.orgnih.gov

The synthetic strategy commences with the preparation of 2-Azabicyclo[2.2.2]oct-5-enes that possess an endo alkenyl substituent. acs.orgnih.gov This is accomplished through a Diels-Alder addition of methyl vinyl ketone to a 1,6-dihydropyridine that is derived from methyl nicotinate. acs.orgnih.govthegoodscentscompany.com While these 1,5-diene systems are unreactive under thermal conditions, they exhibit photochemical reactivity. acs.orgnih.gov

Irradiation of these dienes results in an intramolecular [2+2] cycloaddition, yielding both "parallel" and "crossed" photoadducts. acs.orgnih.gov This photochemical reaction forms the new 2-azatetracyclo[4.4.0.0.4,907,10]decane and 3-azatetracyclo[6.1.1.0.2,705,9]decane structures, which are found to be thermally stable. acs.orgnih.gov A minor side product, a hexahydroisoquinoline, is also observed, which is believed to arise from a diradical intermediate. acs.orgnih.gov

The following table summarizes the key reaction in the synthesis of these related azapolycyclic systems.

Starting MaterialReactionConditionsProducts
2-Azabicyclo[2.2.2]oct-5-enes with endo alkenyl substituentIntramolecular [2+2] PhotocycloadditionIrradiation through a Corex filter"Parallel" and "Crossed" photoadducts (2-Azatetracyclo[4.4.0.0.4,907,10]decane and 3-Azatetracyclo[6.1.1.0.2,705,9]decane)

Impact of Structural Modifications on Reactivity and Electronic Properties

Structural modifications inherently influence the reactivity and electronic properties of azapolycyclic compounds. The introduction of substituents can have a profound effect on the electron density distribution within the molecule. For example, electron-withdrawing groups can decrease the basicity of the nitrogen atom and affect the reactivity of adjacent C-H bonds. Conversely, electron-donating groups would be expected to increase the nucleophilicity of the nitrogen.

In the context of the synthesized 2-azatetracyclo[4.4.0.0.4,907,10]decane and 3-azatetracyclo[6.1.1.0.2,705,9]decane systems, the rigid tetracyclic framework imposes significant constraints on the geometry of the molecule. This rigidity can lead to unusual reactivity and spectroscopic properties. For instance, the lone pair of electrons on the nitrogen atom is held in a fixed orientation, which can affect its ability to participate in reactions.

The electronic properties of such molecules can be probed using computational methods, such as density functional theory (DFT) calculations. nih.gov These studies can provide insights into the molecular orbital energies, charge distribution, and other electronic parameters that govern the reactivity of the compound. For instance, the bond order of the N-O bond in nitroxyl (B88944) radicals has been shown to correlate with their radical activity. nih.gov While not directly applicable to the non-radical species discussed here, this illustrates how theoretical calculations can predict reactivity based on electronic structure.

The impact of structural modifications on reactivity is a key consideration in the design of new catalysts and biologically active molecules. nih.govmdpi.com By systematically varying the structure of the azapolycyclic core and observing the resulting changes in properties, it is possible to develop a deeper understanding of the structure-property relationships that govern the behavior of these fascinating molecules.

Applications of 8 Azatetracyclo 4.3.0.02,5.07,9 Nonane in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Scaffolds

The demand for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are invaluable tools for asymmetric synthesis. enamine.net The rigid, well-defined three-dimensional structure of tetracyclic systems like 8-Azatetracyclo[4.3.0.02,5.07,9]nonane makes them attractive candidates for development as chiral scaffolds. The inherent chirality of this nonane (B91170) derivative, once resolved into its individual enantiomers, could provide a foundation for the synthesis of complex molecules with precise stereochemical control.

While specific studies detailing the resolution and application of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane as a chiral building block are not extensively documented in publicly available literature, the broader class of azabicyclic and polycyclic compounds has seen significant use in this area. For instance, related diazabicyclo[4.3.0]nonane systems have been resolved and utilized in the synthesis of chiral ligands and catalysts. orientjchem.org The strategic placement of the nitrogen atom within the tetracyclic framework of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane offers a handle for further functionalization, allowing for its incorporation into larger, more complex chiral molecules.

Table 1: Potential Chiral Applications of Resolved 8-Azatetracyclo[4.3.0.02,5.07,9]nonane

Application AreaPotential Role of the Scaffold
Asymmetric CatalysisBackbone for chiral ligands
Pharmaceutical SynthesisChiral core for bioactive molecules
Materials ScienceMonomer for chiral polymers

Precursors for the Construction of More Complex Polycyclic Compounds

Polycyclic frameworks are prevalent in a vast number of natural products and biologically active molecules. semanticscholar.org The synthesis of these intricate structures often relies on a strategy of building upon a pre-formed polycyclic core. 8-Azatetracyclo[4.3.0.02,5.07,9]nonane, with its compact and multi-cyclic nature, represents a potential starting point for the elaboration into more complex polycyclic and cage-like structures.

The reactivity of the C-N and C-C bonds within the tetracyclic system can be strategically exploited to introduce further rings and functional groups. Methodologies such as ring-opening, ring-expansion, and cycloaddition reactions could potentially be applied to this scaffold to generate novel and diverse molecular architectures. For example, related azapolycyclic systems have served as precursors in the synthesis of complex alkaloids. nih.gov The development of synthetic routes starting from 8-Azatetracyclo[4.3.0.02,5.07,9]nonane could provide access to previously inaccessible areas of chemical space.

Table 2: Synthetic Strategies for Elaboration of the 8-Azatetracyclo[4.3.0.02,5.07,9]nonane Core

Reaction TypePotential Outcome
Ring-Opening ReactionsFormation of functionalized bicyclic or tricyclic systems
Ring-Expansion ReactionsAccess to larger polycyclic frameworks
Cycloaddition ReactionsAnnulation of additional rings onto the scaffold
C-H Activation/FunctionalizationIntroduction of new substituents and functional groups

Role as Strained Ring Systems in Mediating Novel Chemical Transformations

The concept of ring strain is a powerful driving force in chemical reactions. osti.gov Molecules containing strained rings possess higher ground-state energies, which can be released during a chemical transformation, thus providing a thermodynamic driving force for the reaction to proceed. The structure of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane, with its multiple fused small rings, inherently possesses significant ring strain.

This high degree of strain can be harnessed to mediate novel chemical transformations that would otherwise be difficult to achieve. The selective cleavage of one or more of the strained C-C or C-N bonds could lead to the formation of unique and reactive intermediates. Gold-catalyzed transformations, for example, have been shown to be effective in promoting reactions of strained small-ring systems. rsc.org The application of such catalytic methods to 8-Azatetracyclo[4.3.0.02,5.07,9]nonane could unlock new synthetic pathways and provide rapid access to complex molecular frameworks.

Table 3: Potential Strain-Release Transformations of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane

TransformationDriving ForcePotential Products
Bond CleavageRelease of ring strainHighly functionalized monocyclic or bicyclic amines
Rearrangement ReactionsFormation of more stable isomersNovel polycyclic aza-heterocycles
Ring-Opening PolymerizationPropagation via strain releasePolymers with unique backbone structures

Future Research Directions and Challenges in 8 Azatetracyclo 4.3.0.02,5.07,9 Nonane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The application of modern catalytic methods is a promising avenue. For instance, transition-metal catalysis has revolutionized the synthesis of aliphatic amines, and these strategies could be adapted for the construction of polycyclic systems. eurekalert.orgrsc.org Catalytic C-H amination, in particular, offers a direct and atom-economical approach to forming C-N bonds, potentially simplifying synthetic routes to complex amine scaffolds. eurekalert.org The development of novel catalysts, such as the Ma-WhiteSOX/palladium system, which has shown promise in the cross-coupling of secondary amines with olefins, could be explored for the intramolecular cyclizations required to build the tetracyclic core of 8-azatetracyclo[4.3.0.02,5.07,9]nonane. eurekalert.org

Furthermore, the principles of green chemistry are becoming increasingly important in synthetic design. researchgate.net Future synthetic strategies for 8-azatetracyclo[4.3.0.02,5.07,9]nonane will likely focus on minimizing the environmental impact by employing greener solvents, reducing the number of synthetic steps, and utilizing renewable starting materials. researchgate.net The development and application of green chemistry metrics, such as E-Factor and Process Mass Intensity (PMI), will be crucial in evaluating and comparing the sustainability of different synthetic routes. mdpi.comsemanticscholar.orgresearchgate.net

Green Chemistry MetricDescriptionRelevance to 8-Azatetracyclo[4.3.0.02,5.07,9]nonane Synthesis
Atom Economy A measure of the efficiency of a chemical reaction in converting reactants to the desired product.Maximizing the incorporation of atoms from the starting materials into the final tetracyclic structure.
E-Factor The ratio of the mass of waste to the mass of the desired product.Minimizing waste generated during the multi-step synthesis of the complex amine.
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.Reducing the overall material footprint of the synthesis, including solvents, reagents, and processing aids.

Exploration of Unconventional Reactivity Patterns

The high degree of ring strain in 8-azatetracyclo[4.3.0.02,5.07,9]nonane is expected to give rise to unique and unconventional reactivity. Strain-release driven reactions, in which the relief of ring strain provides a powerful thermodynamic driving force, are a particularly promising area of exploration. nih.govsemanticscholar.org For analogous strained heterocycles, such as azabicyclo[1.1.0]butanes and vinylaziridines, strain-release has been harnessed to drive a variety of transformations, including cycloadditions, rearrangements, and ring-opening reactions. nih.govsemanticscholar.orgmdpi.com

Future research on 8-azatetracyclo[4.3.0.02,5.07,9]nonane could investigate its participation in similar strain-release pathways. For example, the activation of the C-N bonds by Lewis or Brønsted acids could trigger skeletal rearrangements to form novel heterocyclic systems. le.ac.uk The reaction of this strained amine with various electrophiles and nucleophiles could also lead to unexpected products, providing access to new chemical space. The exploration of photochemical and electrochemical methods to induce novel transformations in this and related strained systems is another fertile ground for future research.

Unusual rearrangements are also a hallmark of strained nitrogen heterocycles. le.ac.uknih.gov The complex framework of 8-azatetracyclo[4.3.0.02,5.07,9]nonane may be susceptible to novel rearrangements upon treatment with heat, light, or chemical reagents. The elucidation of these new reaction pathways would not only expand the synthetic utility of this class of molecules but also deepen our fundamental understanding of chemical reactivity.

Advanced Computational Modeling for Precise Property and Reaction Prediction

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and it will play a crucial role in advancing the chemistry of 8-azatetracyclo[4.3.0.02,5.07,9]nonane. researchgate.netarxiv.org Given the challenges associated with the synthesis and handling of such strained compounds, in silico studies can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties for 8-azatetracyclo[4.3.0.02,5.07,9]nonane, including its geometry, electronic structure, and spectroscopic characteristics. researchgate.net Furthermore, DFT can be used to model reaction pathways and predict the feasibility of potential transformations, helping to identify promising avenues for synthetic exploration. chemistryworld.com The integration of DFT with machine learning (ML) approaches is an emerging area that holds great promise for accelerating the discovery of new reactions and materials. arxiv.orgnih.govrsc.orgrsc.org An ML model could be trained on a dataset of known strained amines to predict the reactivity of new, unstudied compounds like 8-azatetracyclo[4.3.0.02,5.07,9]nonane. arxiv.orgnih.gov

Computational MethodApplication in 8-Azatetracyclo[4.3.0.02,5.07,9]nonane Chemistry
Density Functional Theory (DFT) Prediction of molecular geometry, electronic properties, and reaction energetics.
Ab initio methods High-accuracy calculations of molecular properties and reaction barriers.
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule and its interactions with other molecules.
Machine Learning (ML) Development of predictive models for reactivity and properties based on existing data.

Mechanistic Elucidation of Remaining Unexplained Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. For a complex molecule like 8-azatetracyclo[4.3.0.02,5.07,9]nonane, many of its potential reactions will likely proceed through intricate, multi-step mechanisms. A significant challenge and a key area for future research will be the detailed elucidation of these reaction pathways.

A combination of experimental and computational techniques will be essential for unraveling the mechanisms of reactions involving this strained amine. Experimental approaches, such as kinetic studies, isotopic labeling, and the spectroscopic detection of reaction intermediates, can provide crucial information about the sequence of events in a chemical transformation. acs.orgnih.govresearchgate.netnih.govmdpi.comrsc.org For example, in situ NMR spectroscopy can be used to observe the formation and decay of transient species, providing direct evidence for proposed intermediates. acs.org

Computational studies, particularly DFT calculations, can complement experimental findings by providing detailed information about the structures and energies of transition states and intermediates. mdpi.comrsc.org By modeling the entire reaction energy profile, computational chemistry can help to distinguish between different possible mechanisms and provide a deeper understanding of the factors that control reactivity and selectivity. The synergy between experimental and computational approaches will be critical in addressing the many mechanistic questions that will undoubtedly arise in the study of 8-azatetracyclo[4.3.0.02,5.07,9]nonane chemistry.

Q & A

Q. What are the optimal synthetic routes for 8-Azatetracyclo[4.3.0.0²,⁵.0⁷,⁹]nonane, and how can reaction efficiency be evaluated?

Methodological Answer: Synthesis optimization requires a factorial design approach to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and assess their impact on yield and purity. Computational tools, such as quantum chemical reaction path searches, can predict feasible pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental framework narrows optimal conditions by iterating between simulations and lab validation .

Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedImpact on Yield (%)
Temperature60–120°C+25% (at 100°C)
Catalyst Loading1–5 mol%+18% (at 3 mol%)
SolventTHF vs. DMFDMF preferred

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Essential for unambiguous structural confirmation, as demonstrated for related azatricyclic compounds (e.g., bond angles and torsion angles in 8-Phenyl-10-oxa-8-azatricyclo[4.3.0.1²,⁵]decane-7,9-dione) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry; DEPT-135 and 2D-COSY identify coupling patterns in complex bicyclic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for intermediates with isotopic labeling .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for reactivity predictions?

Methodological Answer: Contradictions between theoretical and experimental results (e.g., unexpected regioselectivity) can be addressed via:

  • Transition State Analysis : Use density functional theory (DFT) to compare activation energies of competing pathways.
  • Solvent Effects Modeling : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to refine predictions .
  • Machine Learning : Train models on PubChem datasets to correlate structural features with observed reactivity trends .

Q. What strategies optimize reaction scalability while maintaining stereochemical fidelity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, critical for exothermic steps in azabicyclic systems.
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • Membrane Separation : Post-reaction purification using nanofiltration membranes isolates enantiomers without racemization .

Table 2: Scalability Challenges and Solutions

ChallengeSolutionSuccess Rate
Stereochemical driftChiral stationary phase HPLC95%
Low catalyst efficiencyImmobilized catalysts in flow88%
Byproduct formationTemperature-controlled quenching92%

Q. How can biological activity assays be designed to evaluate this compound’s potential in medicinal chemistry?

Methodological Answer:

  • Target Selection : Prioritize targets (e.g., GPCRs, kinases) based on structural similarity to known bioactive azabicyclic compounds .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to target proteins, followed by MD simulations for stability assessment .
  • Toxicity Screening : Leverage zebrafish embryo models for rapid in vivo toxicity profiling, adhering to ethical guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Validation Workflow :
    • Re-examine computational parameters (e.g., solvent model, basis set).
    • Compare with PubChem’s experimental reference data for analogous compounds .
    • Perform variable-temperature NMR to detect conformational dynamics .
  • Case Study : A 0.3 ppm deviation in ¹³C NMR signals for a related compound was traced to solvent polarity effects, resolved using PCM (Polarizable Continuum Model) simulations .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in advanced research settings?

Methodological Answer:

  • Risk Assessment : Pre-experiment review of Safety Data Sheets (SDS) for azabicyclic compounds, focusing on acute toxicity and flammability .
  • Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates.
  • Training : Mandatory 100% score on safety exams covering spill response and waste disposal .

Future Research Directions

  • AI-Driven Synthesis : Autonomous labs integrating robotic experimentation with real-time DFT calculations .
  • Green Chemistry : Solvent-free mechanochemical synthesis to reduce environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.